Methyl arachidate

Catalog No.
S586949
CAS No.
1120-28-1
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl arachidate

CAS Number

1120-28-1

Product Name

Methyl arachidate

IUPAC Name

methyl icosanoate

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h3-20H2,1-2H3

InChI Key

QGBRLVONZXHAKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Eicosanoic Acid Methyl Ester; Arachic Acid Methyl Ester; Methyl Arachate; Methyl Arachidate; Methyl Eicosanoate; n-Eicosanoic Acid Methyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC

Methyl arachidate, also known as arachidic acid methyl ester, is a fatty acid methyl ester (FAME) found naturally in various plants and organisms . While its specific research applications are still being explored, there are a few key areas where it holds potential:

Pharmaceutical Research and Development

Methyl arachidate can be used as a pharmaceutical secondary standard and certified reference material (CRM) . These materials play a crucial role in ensuring the quality and consistency of drugs during their development and production. They serve as benchmarks for analytical tests, allowing researchers to compare the properties of newly synthesized drugs to established standards .

Studying Lipid Metabolism and Signaling

Fatty acid methyl esters like methyl arachidate can be valuable tools for studying lipid metabolism and signaling pathways in cells. Researchers can use them to investigate how cells uptake, process, and utilize various types of fatty acids for energy production and other cellular functions .

Methyl arachidate is a fatty acid methyl ester (FAME) derived from arachidic acid (eicosanoic acid), a long-chain saturated fatty acid with 20 carbon atoms []. It's a minor component of biodiesel produced from some feedstocks like sludge oil through transesterification processes [].


Molecular Structure Analysis

Methyl arachidate has a linear hydrocarbon chain of 20 carbons (eicosyl group) attached to a methyl ester group (CH3COO). The key feature is the long, unbranched alkyl chain, contributing to its hydrophobic properties []. The ester linkage (C-O-C) is a functional group susceptible to hydrolysis, a point we'll discuss later [].


Chemical Reactions Analysis

  • Synthesis: Methyl arachidate can be synthesized through the transesterification of arachidic acid with methanol. This reaction involves the esterification of the carboxylic acid group (COOH) of arachidic acid with methanol (CH3OH), replacing the hydroxyl group (OH) with a methoxy group (OCH3) [].
C19H39COOH (Arachidic Acid) + CH3OH (Methanol) → C19H39COOCH3 (Methyl Arachidate) + H2O (Water)
  • Decomposition: Methyl arachidate can undergo hydrolysis, breaking down the ester bond in the presence of water or enzymes (lipases). This reaction reverses the transesterification process, yielding arachidic acid and methanol [].
C19H39COOCH3 (Methyl Arachidate) + H2O (Water) → C19H39COOH (Arachidic Acid) + CH3OH (Methanol)

Physical And Chemical Properties Analysis

  • Melting Point: 45-48 °C [].
  • Boiling Point: 215-216 °C at 10 mmHg (lit.) [].
  • Solubility: Low solubility in water but soluble in organic solvents like chloroform, hexane, and ethanol [].
  • Appearance: White to slightly yellow crystalline solid [].
  • Energy Source: Long-chain fatty acids like methyl arachidate can be broken down through β-oxidation to generate cellular energy (ATP) [].
  • Membrane Structure: Fatty acids are essential components of cell membranes, influencing their fluidity and function [].

XLogP3

10.1

LogP

9.3 (LogP)

Appearance

Unit:500 mgPurity:99%Physical solid

Melting Point

54.5 °C

UNII

0ZH75194U0

Other CAS

1120-28-1

Wikipedia

Methyl arachidate

General Manufacturing Information

Eicosanoic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
1. M. Kokatnur, V. Brooks, and W. Plauche “Fatty acids of sphingomyelin from amniotic fluid of normal and diabetic pregnancies” Lipids, vol. 20 pp. 449-453, 19852. H. Kojima et al. “Biochemical Studies on Sphingolipid of Artemia franciscana (I) Isolation and Characterization of Sphingomyelin” Lipids, vol. 45 pp.635-643, 20103. T. Gilat et al. “Arachidyl amido cholanoic acid (aramchol) is a cholesterol solubilizer and prevents the formation of cholesterol gallstones in inbred mice”Lipids, 36 pp. 1135-1140, 2001

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